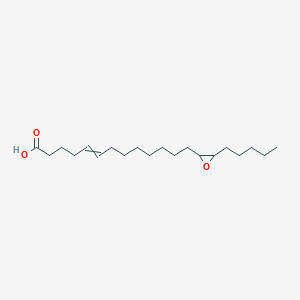

13-(3-Pentyloxiran-2-yl)tridec-5-enoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

14,15-Epoxyeicosa-5(Z)-enoic acid is a metabolite of arachidonic acid, produced by the action of cytochrome P-450 epoxygenases. This compound is part of the epoxyeicosatrienoic acids (EETs) family, which are known for their role in vascular relaxation and anti-inflammatory properties .

准备方法

The synthesis of 14,15-Epoxyeicosa-5(Z)-enoic acid involves the epoxidation of arachidonic acid. This process is catalyzed by cytochrome P-450 epoxygenases, which introduce an epoxide group at the 14,15-position of the arachidonic acid molecule. Industrial production methods typically involve the use of recombinant enzymes or chemical catalysts to achieve the desired epoxidation .

化学反应分析

14,15-Epoxyeicosa-5(Z)-enoic acid undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form dihydroxyeicosatrienoic acids (DHETs) by the action of soluble epoxide hydrolase (sEH).

Reduction: The compound can be reduced under specific conditions, although this is less common in biological systems.

Substitution: Various substitution reactions can occur, particularly involving the epoxide group, leading to the formation of different derivatives.

Common reagents used in these reactions include epoxide hydrolase inhibitors like 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), which can block the conversion of 14,15-Epoxyeicosa-5(Z)-enoic acid to its dihydroxy derivative .

科学研究应用

14,15-Epoxyeicosa-5(Z)-enoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study epoxide chemistry and the action of epoxide hydrolases.

Biology: The compound is studied for its role in cellular signaling pathways, particularly those involved in vascular function and inflammation.

Industry: It is used in the development of pharmaceuticals and as a biochemical tool to study enzyme functions.

作用机制

The primary mechanism of action of 14,15-Epoxyeicosa-5(Z)-enoic acid involves its interaction with vascular smooth muscle cells. It induces relaxation by causing membrane hyperpolarization, which is mediated by the activation of potassium channels. The compound is also converted to 14,15-dihydroxy-eicosa-5(Z)-enoic acid by soluble epoxide hydrolase, which modulates its biological activity .

相似化合物的比较

14,15-Epoxyeicosa-5(Z)-enoic acid is unique among EETs due to its specific epoxide position and the resulting biological effects. Similar compounds include:

11,12-Epoxyeicosa-5(Z)-enoic acid: Another EET with similar vasodilatory properties but different regioselectivity.

8,9-Epoxyeicosa-5(Z)-enoic acid: Known for its role in anti-inflammatory responses.

5,6-Epoxyeicosa-5(Z)-enoic acid: Less studied but also part of the EET family with distinct biological activities.

生物活性

13-(3-Pentyloxiran-2-yl)tridec-5-enoic acid, also known as (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-11-enoic acid, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H36O3

- Molar Mass : 324.5 g/mol

- CAS Number : 64019-95-0

The biological activity of this compound is primarily attributed to its epoxide functional group, which plays a crucial role in its interaction with biological systems.

- Epoxide Hydrolysis : The compound can undergo hydrolysis catalyzed by enzymes such as soluble epoxide hydrolase (sEH), which converts epoxides into diols. This reaction is significant in the metabolism of fatty acids and can influence various physiological processes, including inflammation and vascular function .

- Cellular Signaling Pathways : The compound may interact with cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis. Epoxides are known to act as signaling molecules in various biological contexts .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Effects : Studies suggest that the compound may exhibit anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and chemokines.

- Antioxidant Activity : The presence of the epoxide group may confer antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells.

- Effects on Lipid Metabolism : Given its structure, it is hypothesized that this compound could influence lipid metabolism, potentially affecting cholesterol levels and fatty acid profiles in biological systems.

Case Studies and Experimental Data

-

In Vitro Studies : In laboratory settings, this compound has been evaluated for its effects on various cell lines. For example:

- Cell Proliferation Assays : Results indicated that the compound might inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties.

- Inflammatory Response Modulation : Treatment with the compound reduced the secretion of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS).

- Animal Models : In vivo studies have demonstrated that administration of this compound can lead to reduced inflammation in models of acute inflammatory responses, indicating its therapeutic potential.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

13-(3-pentyloxiran-2-yl)tridec-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTLOTWHEAHQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 14,15-EE-5(Z)-E interact with its target and what are the downstream effects observed in the context of retinal arterioles?

A1: 14,15-EE-5(Z)-E acts as an antagonist of EETs, specifically targeting the putative 14,15-EET receptor. [, ] Although the exact receptor remains to be fully characterized, research suggests it may be linked to the activation of large-conductance calcium-activated potassium (BKCa) channels. [] By blocking the EET receptor, 14,15-EE-5(Z)-E prevents the binding and downstream signaling of endogenous EETs, such as 14,15-epoxyeicosatrienoic acid (14,15-EET).

Q2: What evidence suggests a role for 14,15-EE-5(Z)-E in understanding EET-mediated signaling in other cardiovascular diseases?

A2: Research using 14,15-EE-5(Z)-E in a rat model of arrhythmogenic cardiomyopathy (ACM) provides further insights into EET signaling. [] In this study, 14,15-EE-5(Z)-E was found to intensify the nuclear accumulation of plakoglobin in ventricular myocytes expressing mutant JUP. This finding suggests that disruption of EET signaling, through receptor antagonism, might exacerbate ACM disease features.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。